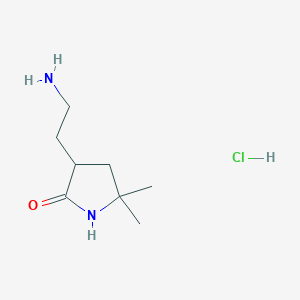

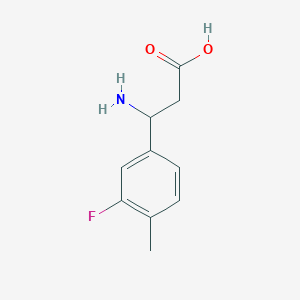

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride” were not found, related compounds are often synthesized through various chemical reactions . For instance, Tryptamine derivatives can be prepared through reactions with other compounds .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the specific structure of “3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride” is not available, related compounds like Tryptamine have been studied extensively .

Scientific Research Applications

Photochemical Dimerization and Chemical Properties

Research on the photochemical dimerization of 2-aminopyridines and 2-pyridones, as well as the study of their unusual chemical and physical properties, provides insights into potential applications in designing novel organic compounds with specific photoreactive properties (Taylor & Kan, 1963).

Synthesis of Heterocyclic Compounds

Cyclocondensation reactions involving aminopyridinium iodides with phosphorus trichloride to yield diazaphospholo[1,5-a]pyridines showcase methods for synthesizing nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals (Bansal et al., 1995).

Development of Antiradiation Drugs

The synthesis of heteroalicyclic analogs of aminoalkanethiols for evaluation as antiradiation drugs highlights the compound's potential application in developing protective agents against radiation exposure (Piper & Johnston, 1963).

Synthesis of Fused Pyridines

The synthesis of 3-(dichloroacetyl)chromone as a building block for creating formylated purine isosteres and fused α-(formyl)pyridines indicates the relevance of such compounds in medicinal chemistry, where pyridine derivatives play a key role in drug design (Iaroshenko et al., 2011).

Crystal Structure Studies

Investigations into the crystal structure of compounds like [3,5-dibromo-2-amino-4,6-dimethylpyridinium] 2 CuCl4 provide insights into the nonclassical noncovalent interactions, which are essential for understanding the molecular assembly and designing compounds with desired properties (AlDamen & Haddad, 2011).

properties

IUPAC Name |

3-(2-aminoethyl)-5,5-dimethylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2)5-6(3-4-9)7(11)10-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMMQPNUBQKSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)N1)CCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)

![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)